maltotriose
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Overview
Description
Mechanism of Action
Target of Action
Maltotriose, a trisaccharide consisting of three glucose molecules linked with α-1,4 glycosidic bonds , primarily targets enzymes such as α-amylase and this compound-forming amylase (EC 3.2.1.133) . These enzymes play a crucial role in carbohydrate metabolism, particularly in the hydrolysis of starch .
Mode of Action
This compound interacts with its target enzymes through a process known as enzymatic hydrolysis . In this process, the enzymes break down the α-1,4 glycosidic bonds in this compound, converting it into glucose units . This enzymatic action is facilitated by the active sites on the enzymes, which bind to the this compound molecule and catalyze the hydrolysis reaction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the starch metabolism pathway . In this pathway, this compound is actively transported into the cell and hydrolyzed by intracellular α-glucosidases . The resulting glucose units can then enter glycolysis, a metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP .
Pharmacokinetics
It is known that this compound is most commonly produced by the digestive enzyme alpha-amylase on amylose in starch , suggesting that it is likely absorbed in the digestive tract and metabolized into glucose units .
Result of Action
The enzymatic hydrolysis of this compound results in the production of glucose units . These glucose units can be used by cells for energy production through the process of glycolysis . In certain strains of yeast, such as Saccharomyces cerevisiae, the fermentation of this compound can also lead to the production of ethanol .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of the enzymes that hydrolyze this compound can be affected by factors such as temperature and pH . Additionally, the presence of other sugars, such as sucrose, can influence the metabolism of this compound in yeast cells .
Biochemical Analysis
Biochemical Properties
Maltotriose interacts with several enzymes and proteins within cells. In the yeast Saccharomyces cerevisiae, this compound is actively transported into the cell by the AGT1 permease, a transporter required for this compound utilization . Once inside the cell, this compound is hydrolyzed by intracellular α-glucosidases .
Cellular Effects
This compound influences various cellular processes. In yeast cells, this compound is metabolized through a process that involves its active transport into the cell and subsequent hydrolysis . This process impacts cellular metabolism, contributing to the energy production within the cell .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with specific biomolecules. It is transported into the cell by the AGT1 permease and is then hydrolyzed by intracellular α-glucosidases . This process allows this compound to be broken down into simpler sugars that can be used in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in yeast fermentation processes, the efficiency of this compound fermentation can be influenced by the expression levels of the AGT1 permease and intracellular α-glucosidases .
Metabolic Pathways
This compound is involved in several metabolic pathways. In yeast cells, this compound is metabolized through a pathway that involves its active transport into the cell by the AGT1 permease and subsequent hydrolysis by intracellular α-glucosidases .
Transport and Distribution
This compound is transported into yeast cells by the AGT1 permease . Once inside the cell, it is distributed and metabolized, contributing to various cellular processes .
Subcellular Localization
Within yeast cells, this compound is localized in the cytoplasm following its transport into the cell by the AGT1 permease . It is then hydrolyzed by intracellular α-glucosidases, allowing it to contribute to cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: maltotriose can be synthesized by hydrolyzing pullulan with pullulanase. The optimal conditions for this reaction are a pH of 5.0, a temperature of 45°C, and a reaction time of 6 hours . The hydrolysate is then filtered, concentrated, and precipitated with ethanol to obtain this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of this compound-producing amylases derived from microorganisms such as Streptomyces, Bacillus, and Microbacterium . These amylases hydrolyze starch to produce this compound as the primary product .
Chemical Reactions Analysis
Types of Reactions: maltotriose primarily undergoes hydrolysis reactions. It can be hydrolyzed by alpha-amylase to produce glucose and maltose .
Common Reagents and Conditions: The hydrolysis of this compound typically requires enzymes such as alpha-amylase and specific conditions like a pH range of 6.0 to 6.5 and a temperature range of 44.95°C to 50°C .
Major Products Formed: The major products formed from the hydrolysis of this compound are glucose and maltose .
Scientific Research Applications
maltotriose has several applications in scientific research and industry. It is used in the food industry for its mild sweetness and moisture-regulating properties . In the pharmaceutical industry, this compound and its derivatives are used in nutritional products and functional foods due to their prebiotic effects . This compound also plays a role in fermentation processes, particularly in the production of ethanol and other fermented products .
Comparison with Similar Compounds
maltotriose is similar to other glucose-based oligosaccharides such as maltose and maltotetraose . it is unique in its structure, consisting of three glucose molecules linked by α-1,4 glycosidic bonds . This structure gives this compound distinct properties, such as its mild sweetness and ability to regulate moisture . Other similar compounds include acarbose, a pseudo-saccharide that also elicits a sweet taste .
Properties
IUPAC Name |
4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVWSYJTUUKTEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1109-28-0 |
Source
|
Record name | maltotriose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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